molecular formula C10H10N4S B7747690 (E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7747690
M. Wt: 218.28 g/mol
InChI Key: KNDOMGRGAVGGPS-WUXMJOGZSA-N
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Description

(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-8-4-2-3-5-9(8)6-12-14-7-11-13-10(14)15/h2-7H,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDOMGRGAVGGPS-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NN2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylbenzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which (E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes and leading to cytotoxic effects. The compound’s triazole ring and Schiff base moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-Methylbenzylidene)amino]phenol
  • (2Z)-4-(3-Bromophenyl)-N-methyl-3-[(E)-(2-methylbenzylidene)amino]-1,3-thiazol-2(3H)-imine
  • 2-Amino-1-[(E)-(2-methylbenzylidene)amino]-N-(4-phenyl-2-butanyl)-1H-pyrrolo[2,3-b]quinoxaline-3

Uniqueness

(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific structure, which combines a triazole ring with a Schiff base. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes further enhances its potential in scientific research and industrial applications.

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